2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes pyrazolo[3,4-d]pyrimidine and octahydropyrrolo[3,4-c]pyrrole moieties, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of formamide, formic acid, and triethyl orthoformate to afford the corresponding pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as ultrasonic-assisted synthesis, which enhances reaction rates and yields. This method has been employed to synthesize pyrazolo[3,4-d]pyrimidin-4-ol derivatives, which can be further modified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[3,4-d]pyrimidine ring, using reagents such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include formamide, formic acid, triethyl orthoformate, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine scaffold and have been studied for their anticancer activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a fused ring system and have shown potential as CDK2 inhibitors.
Uniqueness
2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole stands out due to its unique combination of structural features, which contribute to its potent biological activities and potential therapeutic applications. Its ability to inhibit CDK2 selectively makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
1-methyl-4-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-22-17-16(7-21-22)18(20-12-19-17)24-10-13-8-23(9-14(13)11-24)15-5-3-2-4-6-15/h2-7,12-14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJGKEQVWMPJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC4CN(CC4C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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